molecular formula C13H21N5O3S B10782595 4VQ8Rba9EW CAS No. 175215-34-6

4VQ8Rba9EW

カタログ番号 B10782595
CAS番号: 175215-34-6
分子量: 327.41 g/mol
InChIキー: ABSYJOKYMQTMMK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of TAK-661 involves several steps:

Industrial Production Methods: The industrial production methods for TAK-661 are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

化学反応の分析

Types of Reactions: TAK-661 undergoes various chemical reactions, including:

    Substitution Reactions: The displacement of the chloro atom in the triazolopyridazine ring.

    Condensation Reactions: Formation of formamide oxime from aminopyridazine and dimethylformamide dimethyl acetal.

    Cyclization Reactions: Conversion of formamide oxime to triazolopyridazine.

Common Reagents and Conditions:

    Ethanolic Ammonia: Used for the initial substitution reaction.

    Dimethylformamide Dimethyl Acetal: Used in the condensation step.

    Hydroxylamine Hydrochloride: Reacts to form the oxime.

    Polyphosphoric Acid: Facilitates the cyclization reaction.

    Sodium Hydride: Used in the final substitution step.

Major Products:

    Triazolopyridazine Derivatives: Formed through the cyclization and substitution reactions.

科学的研究の応用

TAK-661 has been primarily studied for its potential in treating respiratory conditions, particularly asthma. It acts as an inhibitor of eosinophil chemotaxis, reducing eosinophil infiltration and bronchoconstriction in allergic models . This makes it a valuable compound for research in respiratory medicine and immunology.

作用機序

TAK-661 exerts its effects by inhibiting eosinophil chemotaxis. Eosinophils play a significant role in allergen-induced airway responses. By inhibiting their movement, TAK-661 reduces eosinophil infiltration into the airway wall, thereby decreasing bronchoconstriction and airway hyperresponsiveness . The exact molecular targets and pathways involved in this inhibition are still under investigation.

類似化合物との比較

TAK-661 is unique in its specific inhibition of eosinophil chemotaxis. Similar compounds include other eosinophil chemotaxis inhibitors and anti-inflammatory agents used in respiratory conditions. TAK-661’s specific mechanism and effectiveness in reducing late-phase bronchoconstriction set it apart from other compounds .

Similar Compounds:

    Montelukast: A leukotriene receptor antagonist used in asthma treatment.

    Omalizumab: An anti-IgE antibody used for severe allergic asthma.

    Mepolizumab: An anti-interleukin-5 antibody used for eosinophilic asthma.

TAK-661’s unique mechanism of action and its potential to reduce late-phase bronchoconstriction make it a promising candidate for further research and development in respiratory medicine.

特性

CAS番号

175215-34-6

分子式

C13H21N5O3S

分子量

327.41 g/mol

IUPAC名

2,2-dimethyl-3-[(7-propan-2-yl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]propane-1-sulfonamide

InChI

InChI=1S/C13H21N5O3S/c1-9(2)10-5-11-15-8-16-18(11)17-12(10)21-6-13(3,4)7-22(14,19)20/h5,8-9H,6-7H2,1-4H3,(H2,14,19,20)

InChIキー

ABSYJOKYMQTMMK-UHFFFAOYSA-N

正規SMILES

CC(C)C1=CC2=NC=NN2N=C1OCC(C)(C)CS(=O)(=O)N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。